molecular formula C7H15NS2 B7777720 5-Tert-butyl-1,3,5-dithiazinane CAS No. 34866-42-7

5-Tert-butyl-1,3,5-dithiazinane

Cat. No. B7777720
CAS RN: 34866-42-7
M. Wt: 177.3 g/mol
InChI Key: QPQICTWOSDRHIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Tert-butyl-1,3,5-dithiazinane is a useful research compound. Its molecular formula is C7H15NS2 and its molecular weight is 177.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Reactivity and Formation of New Heterocycles :

    • 5-Tert-butyl-1,3,5-dithiazinane reacts with BH3, BD3, and BF3 to yield N1-coordinated adducts and six-membered boron heterocycles like 5,5-dimethyl-1,3-dithia-5-azonia-4-boratacyclohexane. These reactions are important for understanding chemical reactivity and synthesizing new compounds potentially useful in organic synthesis and other applications (Flores‐Parra et al., 1993).
  • Synthesis of Dithiazepine :

    • 3-(tert-Butyl)perhydro-1,5,3-dithiazepine was synthesized from a related compound, indicating its potential in synthesizing novel chemical structures. The reaction involved urea acting as a leaving group, suggesting its utility in complex chemical transformations (Wellmar, 1998).
  • Cell Differentiation Agents :

    • Triazines, analogs of this compound, have been synthesized as potential agents affecting cell differentiation. The compounds synthesized have potential cardiogenetic activity, which could be significant in medical research and therapeutic applications (Linder et al., 2018).
  • Synthesis and Characterization of Triazinanes :

    • The synthesis and characterization of N-t-Bu-N',N''-Disulfonamide-1,3,5-triazinanes have been achieved, providing insights into the structural properties of these compounds. This research contributes to the understanding of molecular structures and the potential development of new materials or chemical entities (Kletskov et al., 2020).
  • Synthesis of Benzo Dithioles and Arylsulfides :

    • An improved method for synthesizing benzo dithioles and tert-butyl arylsulfides has been developed. These compounds are essential in creating functional materials like fluorescent dyes and stable radicals. The research indicates the potential for this compound derivatives in the synthesis of these valuable chemicals (Kopp et al., 2020).
  • Photolysis and Rearrangement of Oxaziridines :

    • The photochemical and thermal rearrangement of oxaziridines related to this compound have been studied. This research provides insights into the mechanisms underlying these processes, crucial for understanding chemical reactions induced by light and heat (Lattes et al., 1982).
  • Antimicrobial Agents :

    • New substituted 1,3,5-triazine derivatives, structurally related to this compound, have been synthesized and evaluated for their antimicrobial activity. Such research is vital for developing new antimicrobial agents and understanding how chemical structure influences biological activity (Malik & Patel, 2017).
  • Anti-Inflammatory Activity :

    • A series of 5-acyl-1,3,5-dithiazinanes have been synthesized and shown to exhibit anti-inflammatory activity comparable to aspirin. This finding suggests the potential therapeutic applications of this compound derivatives in treating inflammation-related conditions (Akhmetova et al., 2011).

properties

IUPAC Name

5-tert-butyl-1,3,5-dithiazinane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NS2/c1-7(2,3)8-4-9-6-10-5-8/h4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPQICTWOSDRHIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CSCSC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401238711
Record name 5-(1,1-Dimethylethyl)dihydro-4H-1,3,5-dithiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401238711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

34866-42-7
Record name 5-(1,1-Dimethylethyl)dihydro-4H-1,3,5-dithiazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34866-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(1,1-Dimethylethyl)dihydro-4H-1,3,5-dithiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401238711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.